Histatin-5

Antifungal Peptides Minimum Inhibitory Concentration (MIC) Candida albicans

Histatin-5 (Hst-5) is a 24-amino-acid, histidine-rich, cationic antimicrobial peptide (AMP) naturally secreted in human saliva by parotid and submandibular glands. It is the most potent antifungal member of the histatin family, exerting its candidacidal activity through a distinct mechanism involving cell wall binding (primarily to β-1,3-glucan), intracellular translocation, and subsequent induction of reactive oxygen species and ionic efflux, rather than direct membrane disruption.

Molecular Formula C133H195N51O33
Molecular Weight 3036.3 g/mol
Cat. No. B12046305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin-5
Molecular FormulaC133H195N51O33
Molecular Weight3036.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
InChIKeyKSXBMTJGDUPBBN-VPKNIDFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin-5: A 24-Amino Acid Salivary Antifungal Peptide for Candidiasis Research and Therapeutic Development


Histatin-5 (Hst-5) is a 24-amino-acid, histidine-rich, cationic antimicrobial peptide (AMP) naturally secreted in human saliva by parotid and submandibular glands [1]. It is the most potent antifungal member of the histatin family, exerting its candidacidal activity through a distinct mechanism involving cell wall binding (primarily to β-1,3-glucan), intracellular translocation, and subsequent induction of reactive oxygen species and ionic efflux, rather than direct membrane disruption [2][3]. Its endogenous origin, low toxicity to human cells, and activity against drug-resistant Candida species position it as a compelling research tool and therapeutic candidate for oral candidiasis and other mucosal infections.

Why Histatin-5 Cannot Be Substituted by Generic Antifungals or Related Peptides


Generic substitution of Histatin-5 with conventional azole (e.g., fluconazole) or polyene (e.g., amphotericin B) antifungals, or even with related histatin family members, is not scientifically valid. Unlike fluconazole, which targets ergosterol biosynthesis and is fungistatic, Histatin-5 exerts a fungicidal, multi-target mechanism that kills drug-resistant Candida albicans strains and reduces biofilm formation [1]. Within the histatin family, Histatin-5 demonstrates significantly higher antifungal potency than Histatin-3, while Histatin-1 primarily drives wound healing [2]. Even the active fragment P-113 exhibits salt sensitivity and reduced α-helical content compared to engineered derivatives [3]. These differential mechanistic, potency, and stability profiles preclude simple interchange and mandate compound-specific selection based on the target application and desired performance characteristics.

Quantitative Differentiation: Histatin-5 Performance Against Key Comparators


Potency Benchmark: Histatin-5 vs. Lactoferricin B in Fungicidal Activity

Histatin-5 exhibits a higher minimum inhibitory concentration (MIC) compared to Lactoferricin B (Lfcin B), indicating lower intrinsic potency against Candida albicans. This difference is attributed to Lfcin B targeting more diverse Gene Ontology (GO) categories and a higher number of synthetic lethal protein pairs within yeast proteomes [1].

Antifungal Peptides Minimum Inhibitory Concentration (MIC) Candida albicans

Structural Optimization: Histatin-5 Derived P-113Du/Tri Variants Exhibit Enhanced Salt Tolerance

The native P-113 fragment of Histatin-5 loses antifungal activity in physiological salt concentrations (e.g., 150 mM NaCl). Engineered derivatives P-113Du and P-113Tri, which form higher α-helical content (10.6% and 21.4% respectively, compared to 2.9% for P-113), demonstrate significantly improved activity retention under these conditions [1].

Antimicrobial Peptides Salt Sensitivity Peptide Engineering Candida albicans

Proteolytic Stability: K11R-K17R Histatin-5 Variant Resists C. albicans Protease Degradation

Native Histatin-5 is rapidly degraded by secreted aspartic proteases (Saps) from C. albicans, particularly Sap9, which cleaves at specific lysine residues, abolishing antifungal activity. The engineered variant K11R-K17R, containing lysine-to-arginine substitutions at identified cleavage sites, demonstrates significantly enhanced resistance to this proteolytic degradation [1][2].

Protease Resistance Peptide Engineering Candida albicans Sap Proteases

Wound Healing: Histatin-5 Accelerates Epithelial Migration In Vitro and In Vivo

Histatin-5 significantly accelerates wound closure in multiple cell types and in vivo models. In standardized scratch assays, Histatin-5 treatment led to a statistically significant increase in scratch closure rates compared to untreated controls across human corneal epithelial (HCE), HeLa, and MCF-7 cells [1]. In a murine corneal alkali injury model, topical Histatin-5 reduced residual epithelial defect area by ~60% at 18 hours and achieved complete closure by 24 hours, compared with BSS-treated controls [2].

Wound Healing Epithelial Cell Migration Corneal Injury Tissue Regeneration

Optimal Use Cases for Histatin-5 Based on Quantitative Evidence


Mechanistic Studies of Non-Membrane Disruptive Antifungal Action

Histatin-5 serves as a model AMP for investigating translocation-dependent, intracellular killing mechanisms in Candida albicans. Its well-characterized binding to β-1,3-glucan and requirement for cellular energy (blocked by azide) allow researchers to dissect pathways distinct from pore-forming peptides [1]. This is ideal for studies on fungal cell wall recognition, AMP trafficking, and programmed cell death.

Development of Protease-Resistant Antifungal Peptide Therapeutics

The native Histatin-5 sequence is susceptible to Sap9 protease degradation. Engineered variants like K11R-K17R offer a platform for developing next-generation antifungals with enhanced stability in protease-rich environments (e.g., oral cavity, infected tissues) [2][3]. Researchers focused on peptide engineering and topical antifungal formulations can utilize these variants to overcome a key limitation of natural AMPs.

Formulation of Dual-Action Wound Healing Antifungals

Histatin-5's unique combination of potent anticandidal activity and pro-epithelial migration makes it a prime candidate for topical therapies targeting infected chronic wounds, oral mucositis, or corneal injuries [4]. Unlike single-mechanism drugs, Histatin-5 addresses both infection and tissue repair simultaneously, reducing the need for adjunctive therapies.

Salt-Tolerant Antifungal Coatings and Hydrogels

Engineered Histatin-5 derivatives (e.g., P-113Du/Tri) that retain activity in physiological salt concentrations are suited for incorporation into medical device coatings (e.g., catheters, denture materials) or bioadhesive hydrogels intended for use in the oral cavity or on mucosal surfaces [5]. Their enhanced salt tolerance ensures sustained antifungal activity in high-ionic-strength biological fluids.

Technical Documentation Hub

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44 linked technical documents
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